6-Azabicyclo[3.1.0]hexane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-azabicyclo[3.1.0]hexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N/c1-2-4-5(3-1)6-4/h4-6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZXVYUZDVBWITQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70595150 | |
| Record name | 6-Azabicyclo[3.1.0]hexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70595150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
285-63-2 | |
| Record name | 6-Azabicyclo[3.1.0]hexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70595150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-azabicyclo[3.1.0]hexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for 6 Azabicyclo 3.1.0 Hexane and Its Functionalized Derivatives
Stereoselective and Enantioselective Approaches to 6-Azabicyclo[3.1.0]hexane Synthesis
The precise control of stereochemistry is paramount in the synthesis of pharmacologically active molecules. For the this compound framework, several powerful strategies have emerged that allow for the selective formation of specific stereoisomers.
Dirhodium(II)-Catalyzed Cyclopropanation for Defined Stereoisomers
Dirhodium(II) catalysis has proven to be a highly effective method for the cyclopropanation of N-protected 2,5-dihydropyrroles with diazoacetates, yielding the 3-azabicyclo[3.1.0]hexane core. acs.orgnih.gov A significant advancement in this area is the ability to perform these reactions with very low catalyst loadings, as low as 0.005 mol %, which enhances the efficiency and practicality of the synthesis. acs.orgnih.gov This level of turnover efficiency was previously more common for donor/acceptor carbenes, but has now been extended to acceptor carbenes derived from ethyl diazoacetate (EDA). acs.orgsemanticscholar.org
The stereochemical outcome of the cyclopropanation—yielding either the exo- or endo-isomer—can be controlled by the judicious selection of the dirhodium(II) catalyst and subsequent hydrolysis conditions. acs.orgnih.gov For instance, while achiral catalysts like dirhodium(II) acetate (B1210297) often result in nearly 1:1 mixtures of stereoisomers, chiral bowl-shaped dirhodium catalysts can direct the reaction to favor a specific isomer. acs.org Telescoped reaction sequences have been developed that allow for the clean, high-yield synthesis of either the pure exo- or endo-acid without the need for chromatographic purification. acs.orgnih.gov
Optimization studies have identified key parameters for maximizing yield. For the reaction catalyzed by Rh₂(esp)₂, increasing the temperature to 90 °C significantly improves the product yield. acs.orgsemanticscholar.org
Table 1: Optimization of Dirhodium(II)-Catalyzed Cyclopropanation of N-Boc-2,5-dihydropyrrole Data derived from studies on low catalyst loading reactions. acs.orgsemanticscholar.org
| Catalyst | Temp (°C) | Yield (%) | d.r. (exo:endo) |
| Rh₂(OAc)₄ | 25 | 29 | 1.1 : 1 |
| Rh₂(OAc)₄ | 70 | 32 | 1.2 : 1 |
| Rh₂(oct)₄ | 70 | 23 | 1.1 : 1 |
| Rh₂(esp)₂ | 70 | 9 | 1.1 : 1 |
| Rh₂(esp)₂ | 90 | 76 | 1.2 : 1 |
It is noteworthy that the choice of diazo compound is critical; while ethyl diazoacetate leads to cyclopropanation, aryldiazoacetates can result in a competing C-H functionalization at the α-nitrogen position. nih.gov This dichotomy allows for divergent synthesis, where sequential carbene reactions can be used to generate highly complex 3-azabicyclo[3.1.0]hexane-6-carboxylates bearing up to five stereogenic centers. nih.gov
Kulinkovich–de Meijere Pyrroline (B1223166) Cyclopropanation Strategies
The Kulinkovich–de Meijere reaction is a powerful tool for the synthesis of cyclopropylamines from amides or formamides using Grignard reagents and titanium(IV) alkoxide catalysts. organic-chemistry.org This methodology has been adapted for the large-scale, practical synthesis of functionalized this compound intermediates. acs.orgacs.org
A robust, multi-kilogram scale synthesis of (1R,5S,6s)-6-(4H-1,2,4-triazol-4-yl)-3-azabicyclo[3.1.0]hexane has been developed based on this strategy. acs.org The key step involves the cyclopropanation of a pyrroline derivative. The general mechanism proceeds through the formation of a titanacyclopropane intermediate from the Grignard reagent and titanium(IV) isopropoxide. organic-chemistry.org This intermediate reacts with the amide's carbonyl group to form an oxatitanacyclopentane, which, for amides, undergoes ring-opening to an iminium-titanium oxide inner salt that subsequently cyclizes to afford the desired cyclopropylamine (B47189) core. organic-chemistry.org This approach provides direct access to the primary amine on the bicyclic scaffold, which can then be elaborated into more complex structures, such as the 1,2,4-triazole (B32235) derivative. acs.org
Strategies for Constructing Specific Chiral Centers in this compound
The demand for enantiomerically pure bicyclic scaffolds has driven the development of asymmetric methods capable of constructing multiple chiral centers in a single transformation. One highly effective strategy is the copper-catalyzed 1,3-dipolar cycloaddition of azomethine ylides to trisubstituted cyclopropenes. nih.gov
This desymmetrization of prochiral cyclopropenes provides a direct route to complex 3-azabicyclo[3.1.0]hexane derivatives that possess five contiguous stereogenic centers, including two all-carbon quaternary centers. nih.gov The reaction proceeds with exceptional levels of diastereo- and enantioselectivity, often yielding a single isomer. nih.gov A catalyst system comprising Cu(CH₃CN)₄BF₄ and a Ph-Phosferrox ligand has been shown to be particularly effective, providing products in high yields and with excellent enantiomeric excess (ee). nih.gov This method demonstrates broad functional group tolerance on the cyclopropene (B1174273) component, accommodating esters, nitriles, and amides. nih.gov
Table 2: Enantioselective Synthesis of 3-Azabicyclo[3.1.0]hexanes via 1,3-Dipolar Cycloaddition nih.gov
| Cyclopropene Substituent (R) | Yield (%) | ee (%) |
| CO₂Et | 99 | 98 |
| CO₂Bn | 98 | 98 |
| CN | 95 | 99 |
| CONMe₂ | 94 | 97 |
| Ph | 96 | >99 |
Strategic Cyclization Reactions for the this compound Core Formation
Beyond intermolecular cyclopropanation, strategic cyclization reactions, both intramolecular and intermolecular, provide versatile pathways to the this compound core.
Intramolecular Cyclization Protocols (e.g., from Diazoacetates, Hydroxy Sulfonamides)
Intramolecular cyclization offers a powerful means of forming the bicyclic system from acyclic or monocyclic precursors, often with high efficiency and stereocontrol.
From Diazoacetates: Transition metal-catalyzed intramolecular cyclopropanation of appropriately substituted α-diazoacetates is a key strategy. researchgate.netacs.org For example, a gram-scale synthesis of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane (6,6-DMABH), a crucial component in several antiviral drugs, was achieved using a Ru(II)-catalyzed intramolecular cyclopropanation. researchgate.netevitachem.com This method leverages metalloradical catalysis to generate a carbenoid intermediate that undergoes stereoselective C-C bond formation. evitachem.com Similarly, Co(II)-based metalloradical catalysis has been employed for the highly asymmetric intramolecular cyclopropanation of allylic diazoacetates. acs.org
From Hydroxy Sulfonamides: Another effective intramolecular approach involves the cyclization of hydroxy sulfonamides. A representative synthesis for the related 3-oxa-6-azabicyclo[3.1.0]hexane core demonstrates this principle clearly. researchgate.net The process begins with the ring-opening of an epoxide (2,5-dihydrofuran epoxide) with a sulfonamide (p-toluenesulfonamide), which generates a trans-hydroxy sulfonamide intermediate. researchgate.net This intermediate is then treated with a sulfonyl chloride (e.g., MsCl) to convert the hydroxyl group into a good leaving group. Subsequent base-mediated intramolecular cyclization proceeds via nucleophilic attack by the sulfonamide nitrogen, displacing the mesylate and forming the bicyclic ring system in good yield. researchgate.net
Intermolecular Annulation Reactions for Azabicyclo[3.1.0]hexane Assembly
Intermolecular annulation reactions construct the bicyclic core by combining two separate molecular fragments. These methods offer convergent and flexible approaches to a wide range of derivatives.
[2+1] Annulation: The reaction of functionalized maleimide (B117702) derivatives with a one-carbon donor represents a classic [2+1] fused-annulation approach. mdpi.comresearchgate.net In this strategy, the five-membered pyrrolidine-2,4-dione (B1332186) ring of the maleimide is already in place, and the cyclopropane (B1198618) ring is formed by the addition of a carbene or carbenoid equivalent. Suitable one-carbon donors can be generated in situ from sources such as substituted diazomethanes or N-tosylhydrazones. mdpi.comresearchgate.net
[3+2] Annulation/Cycloaddition: A more recent and powerful strategy involves the [3+2] annulation of cyclopropenes with a three-atom partner. The reaction of gem-difluorocyclopropenes with azomethine ylides provides access to difluorinated 3-azabicyclo[3.1.0]hexane scaffolds. researchgate.net This type of 1,3-dipolar cycloaddition is highly effective for building the five-membered heterocyclic ring onto a pre-existing cyclopropane. nih.gov Another innovative approach uses photoredox catalysis to mediate a [3+2] annulation between cyclopropenes and aminocyclopropanes, leading to the formation of carbo- and heterocyclic bicyclo[3.1.0]hexanes. rsc.org
Ring Expansion and Ring Closure Reactions Leading to the Azabicyclic System
The construction of the this compound framework can be efficiently achieved through a variety of ring expansion and ring closure strategies. These methodologies often leverage the reactivity of strained ring systems or strategically positioned functional groups to facilitate the formation of the characteristic fused aziridine-cyclopentane structure.
Ring Closure Reactions:
Intramolecular cyclization reactions are a cornerstone in the synthesis of the this compound skeleton. A notable example is the palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides. This method provides access to a range of highly substituted aza[3.1.0]bicycles under mild conditions with oxygen as the terminal oxidant nih.gov. Another powerful approach involves the intramolecular cyclopropanation of α-diazoacetates catalyzed by transition metals. For instance, the synthesis of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane has been accomplished using a Ru(II)-catalyzed intramolecular cyclopropanation, which proceeds in high yield google.com.
Furthermore, base-promoted intramolecular addition of vinyl cyclopropanecarboxamides offers a direct route to conformationally restricted aza[3.1.0]bicycles mdpi.com. The reaction of functionalized maleimide derivatives with in-situ generated one-carbon donors, such as diazomethane (B1218177) or its precursors, also represents a valid ring closure strategy to form the bicyclic system mdpi.com.
Ring Expansion and Contraction Reactions:
Ring expansion of smaller, strained heterocyclic precursors provides an alternative pathway to the this compound core. The ring expansion of 1-azabicyclo[n.1.0]alkanes, particularly aziridines fused to a four-membered ring, can serve as a route to the this compound system, although this is more commonly applied to the synthesis of larger rings like piperidines from azabicyclo[3.1.0]hexane precursors arkat-usa.orgjove.comnih.gov.
Conversely, ring contraction of larger heterocyclic systems can also be employed. A photo-promoted ring contraction of pyridines with silylborane has been reported to yield pyrrolidine (B122466) derivatives bearing a 2-azabicyclo[3.1.0]hex-3-ene skeleton osaka-u.ac.jpnih.gov. This method offers a novel entry to functionalized versions of the core structure.
| Methodology | Precursor | Key Reagents/Catalysts | Product | Reference(s) |
| Intramolecular aza-Wacker-type cyclization | Vinyl cyclopropanecarboxamides | Palladium(II) catalyst, Oxygen | Substituted 3-azabicyclo[3.1.0]hexan-2-ones | nih.gov |
| Intramolecular Cyclopropanation | α-diazoacetates | Ru(II) catalyst | 6,6-dimethyl-3-azabicyclo[3.1.0]hexane | google.com |
| Base-Promoted Intramolecular Addition | Vinyl cyclopropanecarboxamides | Base | Conformationally restricted aza[3.1.0]bicycles | mdpi.com |
| Photo-promoted Ring Contraction | Pyridines | Silylborane, Light | 2-azabicyclo[3.1.0]hex-3-ene derivatives | osaka-u.ac.jpnih.gov |
| 1,3-Dipolar Cycloaddition | N-Cbz-3-pyrroline | Ethyl diazoacetate | N-Cbz-6-azabicyclo[3.1.0]hexane derivative | wikipedia.org |
Derivatization and Functionalization of the this compound Skeleton
Nucleophilic Substitution Reactions on Polyhalogenated Precursors
The functionalization of the this compound scaffold can be effectively achieved through nucleophilic substitution reactions on polyhalogenated precursors. A notable example involves the reaction of protected 6-amino-3-azabicyclo[3.1.0]hexane derivatives with polyhalogenated nitrobutadienes beilstein-journals.orgresearchgate.net. These reactions proceed via nucleophilic substitution of halogen atoms on the butadiene backbone by the amino group of the azabicyclic moiety.
Specifically, the reaction of N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine with a tetrachloroallylidene)hydrazine derived from a nitropolychlorobutadiene results in a formal nucleophilic substitution at the imidoyl chloride unit to yield a functionalized azabicyclic hydrazone beilstein-journals.org. Similarly, the reaction of protected 6-amino-3-azabicyclo[3.1.0]hexane with other polychloronitrobutadienes leads to the formation of enamines and amides, demonstrating the versatility of this approach for introducing complex substituents onto the azabicyclic core beilstein-journals.org.
These nucleophilic substitution reactions are often followed by intramolecular cyclization, leading to the formation of highly functionalized heterocyclic systems fused to the this compound moiety, such as pyrazoles and pyrimidines beilstein-journals.org.
| Polyhalogenated Precursor | Nucleophile | Product Type | Reference(s) |
| (Tetrachloroallylidene)hydrazine | N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine | Azabicyclic hydrazone | beilstein-journals.org |
| Polychloronitrobutadiene | Protected 6-amino-3-azabicyclo[3.1.0]hexane | Enamines, Amides | beilstein-journals.orgresearchgate.net |
| Dihalogenated 2-azabicyclo[2.1.1]hexanes | Various nucleophiles | 5-anti-substituted derivatives | nih.gov |
Amine Functionalization via Modified Curtius Rearrangement
The introduction of an amino group onto the this compound skeleton is a crucial transformation, often accomplished via a modified Curtius rearrangement. This reaction provides a reliable method for converting a carboxylic acid group at the 6-position of the bicyclic system into a primary amine.
The synthesis of (1α,5α,6α)-6-amino-3-azabicyclo[3.1.0]hexane, a key component of the antibiotic trovafloxacin (B114552), prominently features this methodology wikipedia.orgnih.gov. The process typically starts with a 6-carboxy-substituted this compound derivative. The carboxylic acid is converted to an acyl azide (B81097), which then undergoes the Curtius rearrangement upon heating to form an isocyanate intermediate. This isocyanate can be subsequently trapped with a suitable nucleophile, such as tert-butanol, to yield a Boc-protected amine, which can then be deprotected to afford the desired primary amine wikipedia.orggoogle.comacs.orgnih.govresearchgate.net. The use of diphenylphosphoryl azide (DPPA) is a common and effective way to mediate this transformation in a one-pot procedure from the carboxylic acid google.com.
| Starting Material | Key Reagent | Intermediate | Final Product | Reference(s) |
| 6-Carboxy-6-azabicyclo[3.1.0]hexane derivative | Diphenylphosphoryl azide (DPPA) | Isocyanate | 6-Amino-6-azabicyclo[3.1.0]hexane derivative | wikipedia.orggoogle.comnih.gov |
| 5-methylpyrazine-2-carboxylic acid | Diphenylphosphoryl azide (DPPA) | Isocyanate | 2-amino-5-methylpyrazine | acs.org |
Introduction of Spiro-Fused Heterocyclic Moieties
A powerful strategy for the derivatization of the this compound skeleton involves the introduction of spiro-fused heterocyclic moieties. This is most commonly achieved through [3+2] cycloaddition reactions between an azomethine ylide generated from the this compound core and a suitable dipolarophile.
One prominent example is the synthesis of spiro-fused oxindoles, where an azomethine ylide is generated in situ from isatin (B1672199) and an α-amino acid, which then reacts with a cyclopropene to form a spiro[3-azabicyclo[3.1.0]hexane-2,3'-oxindole] derivative nih.govacs.org. This methodology has been extended to create a variety of spirocyclic systems by employing different carbonyl compounds and dipolarophiles. For instance, the reaction of alloxan-derived azomethine ylides with cyclopropenes yields spiro-fused barbiturate (B1230296) derivatives mdpi.com.
The synthesis of bis-spirocyclic derivatives has also been reported, where a stable azomethine ylide reacts with cyclopropenes to afford bis-spiro[3-azabicyclo[3.1.0]hexanes] beilstein-journals.orgnih.gov. This approach allows for the construction of complex, three-dimensional structures with potential applications in medicinal chemistry. Furthermore, the reaction of nitrile oxides with 5-iminohydantoins leads to the formation of spiro-hydantoin derivatives beilstein-journals.org.
| Heterocyclic Moiety | Methodology | Key Reactants | Product | Reference(s) |
| Oxindole | [3+2] Cycloaddition | Isatin, α-amino acid, cyclopropene | Spiro[3-azabicyclo[3.1.0]hexane-2,3'-oxindole] | nih.govacs.org |
| Barbiturate | [3+2] Cycloaddition | Alloxan, α-amino acid, cyclopropene | Spiro[3-azabicyclo[3.1.0]hexane-2,5'-pyrimidine] | mdpi.com |
| Bis-spirocycle | [3+2] Cycloaddition | Stable azomethine ylide, cyclopropene | Bis-spiro[3-azabicyclo[3.1.0]hexane] | beilstein-journals.orgnih.gov |
| Hydantoin | [3+2] Cycloaddition | 5-Iminohydantoin, Nitrile oxide | Spiro-hydantoin derivative | beilstein-journals.org |
| Pyrimidine | [3+2] Cycloaddition | Alloxan-derived azomethine ylides, cyclopropenes | 3-Azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines] | mdpi.com |
Alkylative Ring Opening of Aziridinyl Ether Precursors
The functionalization of systems related to this compound can be achieved through the alkylative ring opening of aziridinyl ether precursors. While not a direct derivatization of the pre-formed bicyclic system, this method utilizes the reactivity of a strained aziridine (B145994) ring to construct functionalized acyclic or larger cyclic amines that can be precursors or analogues of the target scaffold.
The ring opening of N-activated aziridines with carbon nucleophiles is a well-established method for the synthesis of functionalized amines acs.orgacs.orgnih.govorganic-chemistry.org. In the context of bicyclic systems, the formation of a bicyclic aziridinium (B1262131) ion from a precursor containing a leaving group and an aziridine can be followed by nucleophilic attack, leading to ring-opened products. For example, a 1-azoniabicyclo[4.1.0]heptane tosylate can be ring-opened by various nucleophiles to yield substituted piperidines and azepanes jove.comnih.gov.
More specifically, alkylative ring-opening reactions of non-activated aziridines can be achieved by activating the aziridine nitrogen with an alkylating agent, forming an aziridinium ion in situ. This reactive intermediate is then susceptible to ring opening by an external nucleophile, providing a route to N-alkylated amine-containing molecules nih.gov.
Protecting Group Chemistry in this compound Synthesis
The synthesis and functionalization of the this compound scaffold frequently necessitate the use of protecting groups to mask reactive functional groups, particularly the nitrogen atom of the pyrrolidine ring and any exocyclic amino groups. The choice of protecting group is critical and depends on its stability to the reaction conditions of subsequent steps and the ease of its removal.
Commonly employed nitrogen protecting groups in this context include the benzyloxycarbonyl (Cbz) and tert-butyloxycarbonyl (Boc) groups wikipedia.orggoogle.comvulcanchem.comresearchgate.netachemblock.com. The Cbz group is typically introduced using benzyl (B1604629) chloroformate and is readily removed by catalytic hydrogenation, a method that is orthogonal to the acid-labile Boc group wikipedia.orgvulcanchem.com. The Boc group, on the other hand, is installed using di-tert-butyl dicarbonate (B1257347) and is cleaved under acidic conditions, such as with trifluoroacetic acid beilstein-journals.orggoogle.com.
In the synthesis of the antibiotic trovafloxacin, both Boc and Cbz protecting groups play crucial roles. The pyrrolidine nitrogen is often protected as a Cbz group during the initial construction of the bicyclic ring system, while the exocyclic amino group, introduced via a Curtius rearrangement, is protected as a Boc group wikipedia.orgnih.govgoogle.com. This orthogonal protection strategy allows for the selective deprotection and subsequent functionalization of the different nitrogen atoms in the molecule. Other protecting groups, such as the 9-fluorenylmethoxycarbonyl (Fmoc) group, which is base-labile, are also utilized in the broader context of amine protection and could be applied to this compound synthesis where orthogonality is required google.comorganic-chemistry.orgucoz.com.
| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Condition | Reference(s) |
| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Acidic (e.g., TFA) | beilstein-journals.orggoogle.comresearchgate.net |
| Benzyloxycarbonyl | Cbz | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenation | wikipedia.orggoogle.comvulcanchem.com |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Basic (e.g., Piperidine) | google.comucoz.com |
N-Tosyl and N-Boc Group Application and Cleavage Methodologies
The protection of the nitrogen atom in the this compound system is crucial for its stability and for directing subsequent reactions. The tosyl (Ts) and tert-butoxycarbonyl (Boc) groups are two of the most common protecting groups employed for this purpose, each with distinct methods of application and cleavage.
N-Tosyl (Ts) Group
The N-tosyl group serves as a robust protecting group that enhances the stability of the aziridine ring within the bicyclic system. evitachem.com Its electron-withdrawing nature also influences the reactivity of the molecule.
Application: A primary method for introducing the tosyl group is through the reaction of a suitable this compound precursor with p-toluenesulfonyl chloride (TsCl). This reaction is typically performed in the presence of a base, such as triethylamine, in a solvent like dichloromethane (B109758) at controlled low temperatures (e.g., 0–5°C) to manage the reaction rate and prevent unwanted side reactions like aziridine ring-opening. evitachem.com Another synthetic route involves a multi-step process starting from 2,5-dihydrofuran (B41785) epoxide. The epoxide is first opened by heating with p-toluenesulfonamide (B41071) and potassium carbonate to yield a hydroxy sulfonamide. Subsequent treatment with methanesulfonyl chloride (MsCl) and pyridine, followed by cyclization with potassium carbonate, affords N-tosyl-3-oxa-6-azabicyclo[3.1.0]hexane. researchgate.net
Cleavage: The removal of the N-tosyl group is typically achieved under reductive conditions due to its high stability towards acids and bases. Common methods include the use of sodium in liquid ammonia (B1221849) or electrolytic reduction. These powerful reducing conditions effectively cleave the nitrogen-sulfur bond to regenerate the free amine.
Interactive Table: N-Tosyl Group Methodologies
| Methodology | Reagents and Conditions | Key Features | Reference |
|---|---|---|---|
| Application | p-Toluenesulfonyl chloride (TsCl), triethylamine, dichloromethane, 0-5°C | Stabilizes the aziridine ring; enables subsequent nucleophilic substitutions. | evitachem.com |
| Application | 1. p-Toluenesulfonamide, K2CO3, dioxane, 90°C; 2. MsCl, pyridine; 3. K2CO3, acetonitrile, 45°C | Multi-step synthesis from 2,5-dihydrofuran epoxide. | researchgate.net |
| Cleavage | Reductive conditions (e.g., Sodium/liquid ammonia, electrolytic reduction) | Requires strong reducing agents due to the stability of the N-S bond. |
N-tert-Butoxycarbonyl (Boc) Group
The N-Boc group is widely used in organic synthesis due to its stability under various conditions and, crucially, its susceptibility to cleavage under acidic conditions. This orthogonality allows for selective deprotection in the presence of other protecting groups.
Application: The introduction of the Boc group onto the this compound scaffold is often integral to the formation of the bicyclic system itself. A prevalent method is the palladium-catalyzed cyclopropanation of N-Boc-2,5-dihydropyrrole with reagents like N-tosylhydrazones. rsc.org This approach can provide a range of 3-azabicyclo[3.1.0]hexane derivatives in high yields and with good diastereoselectivity. rsc.org
Cleavage: The deprotection of the N-Boc group is most commonly accomplished using strong acids. Trifluoroacetic acid (TFA), often in a solvent such as dichloromethane (DCM), is a standard reagent for this transformation. nih.govbeilstein-journals.org The reaction proceeds readily under mild conditions, often at room temperature. Other acidic systems, such as 4 M HCl in 1,4-dioxane, are also effective for removing the Boc group from the bicyclic amine. researchgate.net
Interactive Table: N-Boc Group Methodologies
| Methodology | Reagents and Conditions | Key Features | Reference |
|---|---|---|---|
| Application | N-Boc-2,5-dihydropyrrole, N-tosylhydrazones, Palladium catalyst | Forms the bicyclic system while introducing the protecting group. High yield and diastereoselectivity. | rsc.org |
| Cleavage | Trifluoroacetic acid (TFA), dichloromethane (DCM) | Mild conditions, high efficiency. | nih.govbeilstein-journals.org |
| Cleavage | 4 M HCl in 1,4-dioxane | Alternative strong acid condition for effective deprotection. | researchgate.net |
Selective Deprotection Strategies for Multifunctionalized Azabicyclo[3.1.0]hexanes
In the synthesis of complex molecules, the this compound core is often adorned with multiple functional groups, which may themselves be protected. The ability to selectively remove one protecting group while leaving others intact is a cornerstone of modern synthetic strategy.
A key example of selective deprotection involves the differential cleavage of N-Boc and N-benzyl groups in highly functionalized 6-amino-3-azabicyclo[3.1.0]hexane systems. Research has shown that an N-Boc group can be cleanly removed using surplus trifluoroacetic acid under mild conditions to yield the corresponding free amine in high yield (83%), without affecting other parts of the complex molecule. nih.govbeilstein-journals.org In contrast, attempting to remove N-benzyl groups from a similar, highly substituted derivative under standard reductive hydrogenation conditions (palladium on charcoal) proved challenging. This attempt led to multiple reactions, including deprotection and bisdechlorination, resulting in an undesired ketone product. nih.gov This demonstrates the chemical orthogonality of the N-Boc group (acid-labile) and N-benzyl group (labile to hydrogenolysis), allowing for selective deprotection through the careful choice of reagents.
The synthesis of the broad-spectrum antibacterial agent Trovafloxacin provides another practical illustration of this principle. The industrial synthesis involves coupling protected exo-6-amino-3-azabicyclo[3.1.0]hexane derivatives with a 7-chloronaphthyridone core. rsc.org The subsequent final step requires the removal of the protecting groups from the bicyclic amine to yield the active pharmaceutical ingredient. This is accomplished using methanesulfonic acid, which effectively cleaves the protecting groups to furnish the trovafloxacin mesylate salt. rsc.org
Further strategic manipulations can be seen in the synthesis of complex substituted pyrrolidines, which are precursors to azabicyclo[3.1.0]hexane systems. For instance, an ester group on a substituted N-Boc pyrrolidine can be selectively reduced using lithium borohydride (B1222165) to the corresponding alcohol. Following this transformation, the N-Boc group can be removed to furnish the stable free amine, demonstrating that the ester can be modified prior to N-Boc cleavage. acs.org This stepwise approach highlights how different functional groups can be manipulated in a specific order while the nitrogen remains protected, showcasing a planned and selective deprotection strategy.
Interactive Table: Case Studies in Selective Deprotection
| Substrate Type | Protecting Group Removed | Reagents/Conditions | Outcome & Selectivity | Reference |
|---|---|---|---|---|
| Multifunctionalized 6-amino-3-azabicyclo[3.1.0]hexane | N-Boc | Surplus Trifluoroacetic Acid (TFA) | Successful and selective removal of N-Boc group, yielding the free amine (83%). Other groups unaffected. | nih.govbeilstein-journals.org |
| Protected Trovafloxacin Precursor | Amine Protecting Groups | Methanesulfonic Acid | Efficient removal of protecting groups in the final synthetic step to yield the drug substance. | rsc.org |
| Substituted N-Boc Pyrrolidine | N-Boc (after ester reduction) | 1. LiBH4 (for ester); 2. Acid (for N-Boc) | Demonstrates selective functional group manipulation (ester reduction) prior to N-Boc deprotection. | acs.org |
Mechanistic Investigations and Reactivity Studies of 6 Azabicyclo 3.1.0 Hexane Systems
Reaction Pathways and Transformation Mechanisms
The chemical behavior of 6-azabicyclo[3.1.0]hexane is characterized by a variety of reaction pathways, including cycloadditions, rearrangements, and transformations mediated by organometallic reagents.
One of the most powerful methods for the synthesis of this compound derivatives is the 1,3-dipolar cycloaddition. nih.govwikipedia.orgbeilstein-journals.org This reaction typically involves an azomethine ylide, which acts as the 1,3-dipole, and a dipolarophile, often an alkene or alkyne. The regioselectivity of these cycloadditions is a critical aspect, governed by both electronic and steric factors. wikipedia.org
For instance, the reaction of in situ-generated azomethine imines from 6-aryl-1,5-diazabicyclo[3.1.0]hexanes with 1,3-diarylpropenones under microwave irradiation proceeds with high regio- and stereoselectivity to yield perhydropyrazolopyrazoles. beilstein-journals.org The reaction is believed to proceed via a concerted mechanism, which accounts for the high stereospecificity observed. wikipedia.org Theoretical studies, such as those using density functional theory (DFT), have been employed to understand the regioselectivity, often by analyzing the frontier molecular orbital (FMO) interactions between the dipole and the dipolarophile. beilstein-journals.orgnih.gov
The cycloaddition of azomethine ylides with cyclopropenes has also been developed as a reliable method for synthesizing spiro-fused 3-azabicyclo[3.1.0]hexanes. nih.govbeilstein-journals.org These reactions often exhibit high diastereofacial selectivity. DFT calculations have shown that these reactions are often controlled by the interaction between the highest occupied molecular orbital (HOMO) of the cyclopropene (B1174273) and the lowest unoccupied molecular orbital (LUMO) of the ylide. beilstein-journals.org
In some cases, the regioselectivity can be influenced by the presence of substituents on the reactants. For example, the reaction of 2-methyl-3-phenylcyclopropenone with 3,3-dimethyl substituted 6-aryl-1,5-diazabicyclo[3.1.0]hexanes leads to a single regioisomer, whereas a mixture of regioisomers is formed in the absence of the dimethyl groups. chim.it
| Dipole | Dipolarophile | Conditions | Product(s) | Regioselectivity | Ref |
| Azomethine imine (from 6-aryl-1,5-diazabicyclo[3.1.0]hexane) | 1,3-Diarylpropenone | Microwave, 110 °C | Perhydropyrazolopyrazole | High | beilstein-journals.org |
| Azomethine ylide (from Ruhemann's purple) | Cyclopropenes | Various solvents, 65 °C | Bis-spirocyclic 3-azabicyclo[3.1.0]hexane | High diastereofacial selectivity | beilstein-journals.org |
| Azomethine ylide | Maleimide (B117702) derivatives | Ru(PPh₃)₃Cl₂ catalyst, Dioxane, 135 °C | Isoxazoline-fused bicyclic systems | High | smolecule.com |
Rearrangement reactions provide another important avenue to access various isomers of the azabicyclo[3.1.0]hexane system. Photochemical rearrangements, such as the aza-di-π-methane rearrangement of β,γ-unsaturated iminium salts, have been reported to yield azabicyclo[3.1.0]hexane derivatives. researchgate.net
The thermal rearrangement of certain substituted 1,5-diazabicyclo[3.1.0]hexanes can lead to the formation of pyrazoline byproducts through the isomerization of unstable azomethine imine intermediates. beilstein-journals.org Additionally, some cycloadducts of 6-aryl-1,5-diazabicyclo[3.1.0]hexanes can undergo cycloreversion under heating, generating new azomethine imines that can be trapped by other dipolarophiles. beilstein-journals.org
Organometallic reagents, particularly ruthenium catalysts, have proven to be effective in mediating transformations that lead to the this compound core. A notable example is the Ru(II)-catalyzed intramolecular cyclopropanation of α-diazoacetates, which provides an efficient route to 6,6-dimethyl-3-azabicyclo[3.1.0]hexane. researchgate.netbohrium.com This method is advantageous due to its high catalytic activity and the use of readily available starting materials. researchgate.net
Ruthenium complexes can also facilitate regioselective cycloaddition reactions. smolecule.com For example, the reaction of enynes with diazoalkanes in the presence of a ruthenium catalyst leads to the formation of alkenylbicyclo[3.1.0]hexanes with high stereoselectivity. acs.org The mechanism is thought to involve the formation of a ruthenacyclobutane intermediate. acs.org Furthermore, fluorinated 3-azabicyclo[3.1.0]hexane-2-carboxylates can be synthesized through a tandem carbene addition/cyclopropanation of enynes catalyzed by a ruthenium complex. dntb.gov.ua
Palladium-catalyzed reactions have also been employed. For instance, the intramolecular amination of an aryl chloride can yield an azabicyclo[3.1.0]hexane derivative. kyoto-u.ac.jp
| Starting Material | Catalyst/Reagent | Reaction Type | Product | Ref |
| α-Diazoacetate | Ru(II)-(S)-(Ph-pheox) | Intramolecular Cyclopropanation | 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane | researchgate.net |
| 1,6-Enyne | RuCl(COD)Cp | Cycloaddition/Cyclopropanation | Alkenylbicyclo[3.1.0]hexane | acs.org |
| Fluorinated 1,6-enyne | [RuCl(cod)(Cp)] | Tandem Carbene Addition/Cyclopropanation | Fluorinated 3-azabicyclo[3.1.0]hexane-2-carboxylate | dntb.gov.ua |
| Aryl chloride with pendant amine | Pd(OAc)₂ | Intramolecular Amination | 3-Azabicyclo[3.1.0]hexane derivative | kyoto-u.ac.jp |
Conformational Analysis and its Influence on Reactivity
The rigid bicyclic structure of this compound significantly influences its reactivity. The fusion of the cyclopropane (B1198618) and pyrrolidine (B122466) rings results in a boat-like conformation for the five-membered ring in many derivatives. This conformation can be influenced by substituents. For example, 6,6-dimethyl substituents can lead to a flattening of the five-membered ring.
NMR spectroscopic studies have been crucial in determining the conformation of these systems. For instance, studies on 6-morpholino-3-azabicyclo[3.1.0]hexane derivatives have shown that some isomers prefer a chair conformation while others adopt a boat conformation. rsc.org The conformational preference can impact the reactivity and biological activity of the molecule by altering the spatial arrangement of functional groups. Molecular dynamics simulations have shown that the bicyclic system can exist as a mixture of low-energy conformers, with the dominant conformer often having substituents in an equatorial orientation.
Reactivity of Specific Substituted 6-Azabicyclo[3.1.0]hexanes
The reactivity of the this compound core can be modulated by the presence of various substituents. For instance, 6-amino-3-azabicyclo[3.1.0]hexane derivatives have been used as building blocks for the synthesis of highly functionalized and potentially biologically active compounds through reactions with polychloronitrobutadienes. beilstein-journals.orgbeilstein-journals.org
The presence of an N-aryl group on the this compound system can influence its cycloaddition reactions. As mentioned earlier, 6-aryl-1,5-diazabicyclo[3.1.0]hexanes are precursors for azomethine imines in 1,3-dipolar cycloadditions. beilstein-journals.org
Furthermore, the introduction of fluorine-containing substituents, such as a trifluoromethyl or difluoromethyl group, has been a strategy to create novel analogs with potential applications in medicinal chemistry. rsc.org For example, CHF₂-substituted 3-azabicyclo[3.1.0]hexanes have been synthesized via the photochemical decomposition of CHF₂-substituted pyrazolines. rsc.org
Finally, the transannular C-H arylation of the azabicyclo[3.1.0]hexane core has been developed as a method for rapid access to three-dimensional fragments for drug discovery. thieme-connect.com This reaction allows for the introduction of a wide range of aryl groups onto the bicyclic scaffold. thieme-connect.com
Advanced Spectroscopic and Computational Analysis of 6 Azabicyclo 3.1.0 Hexane Derivatives
Structural Elucidation by X-ray Crystallography
X-ray crystallography provides definitive, high-resolution data on the solid-state conformation of molecules, offering unparalleled insights into their three-dimensional architecture.
Determination of Crystal and Molecular Structure
X-ray diffraction studies have been successfully employed to determine the crystal and molecular structures of various 6-azabicyclo[3.1.0]hexane derivatives. For instance, the structure of ethyl 5-cyano-2-(dicyanomethyl)-2-methyl-4-oxo-6-phenyl-3-azabicyclo[3.1.0]hexane-1-carboxylate has been elucidated, revealing a layered packing in the crystal lattice stabilized by N-H···O=C and C-H···O=C hydrogen bonds. researchgate.net This detailed structural information confirms the bicyclic framework and the relative arrangement of its substituents.
The conformation of the bicyclo[3.1.0]hexane skeleton is a critical feature. Crystallographic studies consistently show that it predominantly adopts a boat conformation. This arrangement is favored as it minimizes the eclipsing strain that would be present in alternative chair conformations. The five-membered ring within this structure is notably flattened compared to an unstrained cyclopentane (B165970) ring.
The table below presents crystallographic data for a representative bicyclo[3.1.0]hexane derivative, illustrating the precision of X-ray crystallography in defining molecular geometry.
| Compound | Space Group | Unit Cell Parameters | Reference |
| Methyl exo-bicyclo[3.1.0]hexane-6,6-dicarboxylate | P 1 21/n 1 | a = 9.1290 Å, b = 8.7002 Å, c = 11.6958 Å, α = 90.00°, β = 109.280°, γ = 90.00° | |
| Camphanoate Derivative of a Bicyclo[3.1.0]hexane Compound | P 1 21 1 | a = 14.714 Å, b = 11.001 Å, c = 14.736 Å, α = 90°, β = 118.527°, γ = 90° | crystallography.net |
Analysis of Bond Lengths, Angles, and Dihedral Angles
The strained nature of the fused cyclopropane (B1198618) ring in the this compound system leads to significant deviations from standard bond lengths and angles. X-ray crystallographic data provides precise measurements of these parameters. The internal angles of the cyclopropane ring are inherently close to 60°, a substantial deviation from the ideal tetrahedral angle of 109.5°. This inherent strain influences the geometry of the entire bicyclic system. For example, in related 6-oxabicyclo[3.1.0]hexane derivatives, the puckering of the five-membered oxolane ring is influenced by the curvature of the cyclopropane ring to reduce torsional stress.
Detailed analysis of a crystalline Weinreb amide intermediate in the synthesis of a complex natural product containing an azabicyclo[3.1.0]hexane core confirmed its relative configuration through X-ray analysis. nih.gov This highlights the power of crystallography in unambiguously establishing stereochemistry, which is crucial when spectroscopic data may be ambiguous.
Crystallographic Insights into Chirality and Enantiomeric Excess
X-ray crystallography is an indispensable tool for determining the absolute stereochemistry of chiral molecules. For enantiomerically pure samples that form suitable crystals, the analysis can confirm the spatial arrangement of atoms and thus the absolute configuration of all stereocenters. This technique was used to unambiguously establish the stereochemistry of a menthyl ester derivative of a [c]-fused proline analogue, which contains the 3-azabicyclo[3.1.0]hexane core. csic.es
Furthermore, in diastereoselective synthesis, X-ray crystallography can confirm the relative configuration of the products. The structure of a bis-spirocyclic derivative of 3-azabicyclo[3.1.0]hexane was confirmed by X-ray analysis, supporting the proposed reaction mechanism. beilstein-journals.org Similarly, the crystal structure of another derivative confirmed the outcome of a three-component reaction. acs.org An efficient synthesis of a key chiral bicyclic proline intermediate for an anti-HCV drug relied on the known stereochemistry of the starting material, with the final product's structure consistent with crystallographic data of related compounds. doi.org
Comprehensive Nuclear Magnetic Resonance (NMR) Studies
NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution, providing information on connectivity, stereochemistry, and conformational dynamics.
1H and 13C NMR for Structural Assignment
Proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are fundamental for the structural assignment of this compound derivatives. The chemical shifts and coupling constants of the protons provide detailed information about their chemical environment and spatial relationships. For example, in a series of bicyclo[3.1.0]hexane derivatives designed as mimics of sialic acid, the coupling constants were used to determine the stereochemical relationships (cis or trans) between substituents. researchgate.net
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and the nature of the attached functional groups. The structures of various bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane were confirmed through the analysis of their ¹H and ¹³C NMR spectra. beilstein-archives.orgbeilstein-journals.org
The following table provides illustrative ¹H NMR data for a derivative of this compound, demonstrating the use of chemical shifts and coupling constants in structural analysis.
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Bridgehead H | 1.35 | dd | 4.2, 2.3 |
| NCH | 1.54 | t | 2.3 |
| CH₂ | 3.54, 3.59 | m | - |
Data derived from a highly functionalized 6-amino-3-azabicyclo[3.1.0]hexane derivative. beilstein-journals.org
Two-Dimensional NMR Techniques for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for establishing the complex connectivity and stereochemistry of this compound derivatives.
COSY experiments reveal proton-proton coupling networks, allowing for the tracing of covalent bonds through the molecule.
HSQC spectra correlate directly bonded protons and carbons, aiding in the assignment of both ¹H and ¹³C signals.
HMBC spectra show correlations between protons and carbons over two or three bonds, which is crucial for identifying quaternary carbons and piecing together different fragments of the molecule.
These techniques were instrumental in determining the relative stereochemistry of a diterpene with a complex fused ring system, where 2D NMR data was combined with DFT calculations. uni-konstanz.de The structure and relative configuration of a bis-spirocyclic 3-azabicyclo[3.1.0]hexane cycloadduct were unequivocally established using 2D NOESY (Nuclear Overhauser Effect Spectroscopy), which provides information about the spatial proximity of protons. beilstein-journals.org Similarly, the assignments for the biomimetic total synthesis of (±)-Berkeleyamide D, which features a related bicyclic core, were based on COSY, HSQC, and HMBC experiments. rsc.org
Nitrogen NMR Spectroscopy for Nitrogen Environments
Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful tool for directly probing the electronic environment of the nitrogen atom within the this compound skeleton. wikipedia.org Although the low natural abundance (0.36%) and lower gyromagnetic ratio of ¹⁵N present sensitivity challenges, modern NMR techniques, such as gated decoupling to suppress the nuclear Overhauser effect, allow for the acquisition of high-quality spectra. wikipedia.orgnasa.gov
The chemical shift of the nitrogen in the aziridine (B145994) ring of this compound derivatives is particularly sensitive to its local geometry and substituent effects. acs.org In related aziridine systems, the ¹⁵N chemical shift is significantly shielded compared to less strained cyclic amines like piperidine. acs.org For instance, the nitrogen in unsubstituted aziridine resonates at δ –8.5 ppm relative to ammonia (B1221849). ipb.pt
Substituents on the nitrogen and the carbon atoms of the bicyclic frame have predictable effects on the ¹⁵N chemical shifts. N-alkylation typically causes a downfield shift, while alkyl groups on the ring carbons can induce both shielding (γ-effects) and deshielding (β-effects), with the magnitude depending on their stereochemical orientation. acs.orgipb.pt Studies on various cyclic amines have shown that solvent effects, particularly from hydrogen bonding and protonating solvents, can cause significant deshielding of the nitrogen resonance. nih.gov
In a study of highly functionalized 6-amino-3-azabicyclo[3.1.0]hexane derivatives, ¹⁵N NMR was used to characterize the different nitrogen environments within the molecules. beilstein-journals.org For example, in (6-(Dibenzylamino)-3-azabicyclo[3.1.0]hexan-3-yl)(4,5-dichloroisothiazol-3-yl)methanone, distinct signals were observed for the benzyl-substituted nitrogen (NBn), the amide nitrogen (NCO), and the imine nitrogen (C=N), highlighting the technique's ability to resolve different nitrogen functionalities within a complex molecule. beilstein-journals.org
Table 1: Representative ¹⁵N NMR Chemical Shifts for Aziridine and Related Cyclic Amines Note: Chemical shifts are referenced to ammonia.
| Compound | Substituent | Chemical Shift (δ, ppm) |
|---|---|---|
| Aziridine | Unsubstituted | -8.5 ipb.pt |
| N-Methylaziridine | N-Methyl | 0.7 ipb.pt |
| N-Ethylaziridine | N-Ethyl | 16.4 ipb.pt |
| N-tert-Butylaziridine | N-tert-Butyl | 33.5 ipb.pt |
| Azetidine | Unsubstituted | 25.3 ipb.pt |
| N-tert-Butylazetidine | N-tert-Butyl | 52 ipb.pt |
Pharmacological Relevance and Applications of 6 Azabicyclo 3.1.0 Hexane in Chemical Biology
6-Azabicyclo[3.1.0]hexane as a Core Structure in Drug Discovery
The unique stereochemical and conformational properties of the azabicyclo[3.1.0]hexane ring system make it an attractive building block for designing molecules with specific biological targets. Its rigidity helps in optimizing ligand-receptor interactions, often leading to enhanced potency and selectivity.
The azabicyclo[3.1.0]hexane moiety is a critical component in several potent antiviral drugs. researchgate.net It serves as a key intermediate in the synthesis of inhibitors targeting viral proteases, which are essential for viral replication. diva-portal.org
For Hepatitis C Virus (HCV), derivatives such as (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid are integral to the structure of NS3 serine protease inhibitors like Boceprevir (Victrelis). nih.govcsic.esrsc.org Boceprevir was a first-generation medication for chronic hepatitis C. csic.es Research into second-generation inhibitors has also utilized this scaffold to improve pharmacokinetic profiles and potency. nih.govnih.gov The synthesis of these complex molecules often involves processes for preparing specific enantiomers of azabicyclo[3.1.0]hexane intermediates, such as the di-p-toluoyl-D-tartaric acid salt of methyl 6,6-dimethyl-3-azabicyclo-[3.1.0]hexane-2-carboxylate. google.com
More recently, this scaffold has proven crucial in the fight against the COVID-19 pandemic. It is a fundamental building block in the synthesis of Nirmatrelvir (PF-07321332), the active component of the oral antiviral treatment Paxlovid. researchgate.netacs.org Nirmatrelvir is an inhibitor of the SARS-CoV-2 main protease (Mpro), an enzyme vital for viral replication. acs.orgvapourtec.com The synthesis of Nirmatrelvir involves the use of intermediates like (1R,2S,5S)-3-(tert-butoxycarbonyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. vapourtec.com
Table 1: this compound Derivatives in Antiviral Agents
| Therapeutic Agent | Target Disease | Viral Target | Specific Derivative Example |
|---|---|---|---|
| Boceprevir (Victrelis) | Hepatitis C | NS3 Protease | (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid nih.govcsic.esrsc.org |
| SCH 503034 | Hepatitis C | NS3 Protease | 6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2(S)-carboxamide diva-portal.org |
| Nirmatrelvir (in Paxlovid) | COVID-19 | Main Protease (Mpro) | 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane researchgate.netacs.org |
The rigid bisamine structure of 6-amino-3-azabicyclo[3.1.0]hexane is an essential building block for potent antibacterial agents. beilstein-journals.orgnih.gov Its most notable application is in the synthesis of Trovafloxacin (B114552), a fourth-generation fluoroquinolone antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV, enzymes required for DNA replication. rsc.orgbeilstein-journals.orgnih.govthieme-connect.com The specific stereochemistry of the azabicyclo[3.1.0]hexane moiety is critical for the drug's potent activity against a broad spectrum of bacteria, including Gram-positive and Gram-negative pathogens. thieme-connect.com
Beyond Trovafloxacin, various other derivatives of azabicyclo[3.1.0]hexane have demonstrated significant antibacterial and antiprotozoal activity. beilstein-journals.orgnih.gov The introduction of different substituents onto the bicyclic core allows for the modulation of biological activity and specificity. beilstein-journals.orgnih.gov For instance, spiro-fused heterocyclic compounds derived from the 3-azabicyclo[3.1.0]hexane framework have been found to exhibit antibacterial properties. beilstein-journals.org
Table 2: this compound Derivatives in Antibacterial Agents
| Therapeutic Agent | Class | Mechanism of Action | Specific Derivative Example |
|---|---|---|---|
| Trovafloxacin | Fluoroquinolone Antibiotic | DNA Gyrase and Topoisomerase IV Inhibitor | 6-amino-3-azabicyclo[3.1.0]hexane rsc.orgbeilstein-journals.orgnih.govthieme-connect.com |
| Various Heterocycles | Antibacterial | Not specified | 6-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane |
The azabicyclo[3.1.0]hexane scaffold serves as a proline mimetic and is a key structural feature in a class of antidiabetic drugs known as dipeptidyl peptidase-4 (DPP-4) inhibitors. vulcanchem.com These drugs are used to treat type 2 diabetes mellitus. juniperpublishers.com
Saxagliptin, a potent and selective DPP-4 inhibitor, incorporates a 2-azabicyclo[3.1.0]hexane-3-carbonitrile core. beilstein-journals.orgjuniperpublishers.com This rigid scaffold helps the molecule bind effectively to the active site of the DPP-4 enzyme. juniperpublishers.com Similarly, Carmegliptin is another long-acting DPP-4 inhibitor that utilizes this bicyclic motif. acs.org The development of these inhibitors often involves exploring various substitutions on the azabicyclo[3.1.0]hexane ring to optimize potency, selectivity, and pharmacokinetic properties. researchgate.net The introduction of fluorine atoms, for example, can enhance metabolic stability. vulcanchem.com
Table 3: this compound Derivatives in Antidiabetic Agents
| Therapeutic Agent | Class | Mechanism of Action | Specific Derivative Example |
|---|---|---|---|
| Saxagliptin | DPP-4 Inhibitor | Inhibits DPP-4, increasing incretin (B1656795) levels | (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carbonitrile beilstein-journals.orgjuniperpublishers.com |
| Carmegliptin | DPP-4 Inhibitor | Inhibits DPP-4 | 3-azabicyclo[3.1.0]hexane derivative acs.org |
The 3-azabicyclo[3.1.0]hexane core has been successfully employed to develop novel ligands for opioid receptors. nih.gov These ligands have applications as analgesics and for other conditions mediated by the opioid system. beilstein-journals.orgchemimpex.com
Researchers have designed and synthesized series of 3-azabicyclo[3.1.0]hexane derivatives as potent and selective µ-opioid receptor antagonists. nih.gov These compounds have shown potential for treating conditions like pruritus (itching). nih.govnih.gov The rigid structure of the scaffold is key to achieving high binding affinity, with some compounds demonstrating picomolar affinity for the µ-opioid receptor. nih.gov Structure-activity relationship (SAR) studies have revealed that subtle modifications, such as the addition of a single methyl group (a "magic methyl" effect), can lead to dramatic improvements in binding affinity, highlighting the scaffold's utility in fine-tuning receptor interactions. nih.gov Derivatives have also been investigated as kappa opioid receptor agonists. googleapis.com
Table 4: this compound Derivatives in Opioid Receptor Modulation
| Compound Class | Target Receptor | Potential Application | Key Finding |
|---|---|---|---|
| 3-Azabicyclo[3.1.0]hexane derivatives | µ-opioid receptor (antagonist) | Pruritus, Analgesia | Achieved picomolar binding affinity and high selectivity over δ and κ subtypes. nih.gov |
| Azabicyclo[3.1.0]hexane sulfonamides | µ-opioid receptor (antagonist) | Pruritus | A single methyl addition improved binding 35-fold. nih.gov |
| Azabicyclo[3.1.0]hexane derivatives | Kappa opioid receptor (agonist) | Analgesia | Scaffold used to develop agonists. googleapis.com |
Mechanistic Studies of Biological Activity of this compound Derivatives
Understanding the mechanism by which azabicyclo[3.1.0]hexane derivatives exert their biological effects is crucial for rational drug design. The rigid scaffold orients functional groups in a precise three-dimensional arrangement, facilitating specific interactions with enzyme active sites or receptor binding pockets.
The constrained conformation of the azabicyclo[3.1.0]hexane core is fundamental to its ability to act as a specific enzyme inhibitor.
HCV Protease Inhibition: In HCV NS3 protease inhibitors, the azabicyclo[3.1.0]hexane moiety positions other parts of the molecule for optimal interaction with the enzyme. X-ray crystallography of an inhibitor bound to the protease revealed that its structure contributes to an additional hydrogen bond with the Cys159 residue of the enzyme, enhancing binding and inhibitory potency. nih.gov
DNA Gyrase Inhibition: As part of the antibiotic Trovafloxacin, the 6-amino-3-azabicyclo[3.1.0]hexane component is crucial for binding to bacterial DNA gyrase. beilstein-journals.orgnih.gov This inhibition disrupts DNA replication and repair, leading to bacterial cell death. beilstein-journals.orgnih.gov
DPP-4 Inhibition: For DPP-4 inhibitors like Saxagliptin, the azabicyclo[3.1.0]hexane framework acts as a rigid bioisostere of proline. This allows it to fit into the S2 pocket of the DPP-4 enzyme, enabling competitive inhibition and preventing the degradation of incretin hormones that regulate blood glucose. vulcanchem.comjuniperpublishers.com
Opioid Receptor Modulation: In opioid receptor ligands, the scaffold's rigidity is key to achieving high selectivity. By locking the pharmacophore in an optimal conformation for the µ-opioid receptor, derivatives can achieve high affinity and selectivity over the closely related δ and κ opioid receptors. nih.gov The dramatic 35-fold improvement in binding affinity from the addition of a single methyl group underscores how the rigid scaffold amplifies the effects of small structural changes on receptor interaction. nih.gov
Table 5: Mechanistic Insights into this compound Derivatives
| Drug Class | Target | Mechanism of Action | Role of Scaffold |
|---|---|---|---|
| HCV Protease Inhibitors | HCV NS3 Protease | Covalent/Non-covalent Inhibition | Orients functional groups for enhanced hydrogen bonding with enzyme residues (e.g., Cys159). nih.gov |
| Gyrase Inhibitors | Bacterial DNA Gyrase | Competitive Inhibition | Binds to the enzyme-DNA complex, preventing DNA replication. beilstein-journals.orgnih.gov |
| DPP-4 Inhibitors | DPP-4 Enzyme | Competitive Inhibition | Acts as a rigid proline mimetic to occupy the enzyme's active site. vulcanchem.com |
| Opioid Receptor Ligands | µ-opioid receptor | Competitive Antagonism | Restricts conformational flexibility to achieve high binding affinity and selectivity. nih.govnih.gov |
Cellular Target Engagement and Pathway Modulation (e.g., p53, STAT3/JAK2)
Derivatives incorporating the this compound framework have been investigated for their ability to engage critical cellular targets and modulate key signaling pathways involved in cancer progression. Research suggests that certain spiro-fused 3-azabicyclo[3.1.0]hexane compounds may influence the tumor protein p53 and the STAT3/JAK2 signaling cascade. mdpi.com The p53 protein is a critical tumor suppressor that regulates the cell cycle and induces apoptosis, while the JAK2/STAT3 pathway is a crucial signaling cascade whose abnormal activation is linked to cell proliferation, differentiation, and immune response. nih.govfrontiersin.org
The phosphorylation of STAT3, often mediated by Janus kinase 2 (JAK2), is a key event leading to its activation and translocation to the nucleus, where it regulates the transcription of target genes. nih.gov Studies have shown that constitutive activation of the JAK2/STAT3 pathway is prevalent in many cancers and can be driven by cytokines like Interleukin-6 (IL-6). frontiersin.org Some spirooxindole derivatives have demonstrated biological activity associated with the suppression of phosphorylated JAK2 and STAT3, indicating a potential mechanism for their antitumor effects. The interplay between these pathways is complex, as loss-of-function p53 mutations have been shown to contribute to JAK2-STAT3 signaling, promoting tumor growth. nih.gov This suggests that compounds targeting this axis could have significant therapeutic potential. mdpi.comnih.gov
Induction of Cellular Processes (Apoptosis, Cell Cycle Arrest)
A significant mechanism through which this compound derivatives exert their antitumor effects is by inducing cellular processes like apoptosis (programmed cell death) and cell cycle arrest. Multiple studies have demonstrated that spiro-fused heterocyclic compounds containing the 3-azabicyclo[3.1.0]hexane framework can trigger these events in various cancer cell lines. mdpi.comresearchgate.net
For instance, spiro-fused [3-azabicyclo[3.1.0]hexane]oxindoles have been shown to cause a significant perturbation of the cell cycle, leading to the accumulation of cells in the G0/G1 or G2/M phases. researchgate.netnih.gov This arrest prevents the cancer cells from progressing through the cycle of division and proliferation. Following treatment with these compounds, a notable increase in both early and late apoptotic cells has been observed. mdpi.com In one study on HeLa and CT26 cell lines, treatment with 3-azaspiro[bicyclo[3.1.0]hexane-2,5′-pyrimidines] led to a substantial increase in the late apoptotic cell population, reaching up to 61.6% in CT26 cells. mdpi.com Similarly, other derivatives caused cell accumulation in the SubG1 and G0/G1 phases, which is indicative of apoptosis. nih.gov
| Compound Type | Cell Line(s) | Observed Effect | Key Findings | Reference |
|---|---|---|---|---|
| Spiro-fused [3-azabicyclo[3.1.0]hexane]oxindoles | A549 (Lung Carcinoma) | Cell Cycle Arrest | Increased G2/M population from 21.8% (control) to 35.6% after 24h treatment. | researchgate.net |
| Spiro-fused [3-azabicyclo[3.1.0]hexane]oxindoles | K562 (Erythroleukemia) | Cell Cycle Arrest | Accumulation of cells in SubG1 and G0/G1 phases. G0/G1 phase increased from 40.5% (control) to 73.5%. | nih.gov |
| 3-Azaspiro[bicyclo[3.1.0]hexane-2,5'-pyrimidines] | HeLa (Cervical Carcinoma), CT26 (Colon Carcinoma) | Apoptosis Induction | Percentage of late apoptotic cells increased from 5.9% to 38.1% (HeLa) and 0.9% to 61.6% (CT26). | mdpi.com |
Modulatory Effects on Receptor Systems (e.g., Dopamine (B1211576) D3)
The this compound scaffold has proven to be a highly effective template for the design of potent and selective modulators of receptor systems, particularly the dopamine D3 receptor. mdpi.commdpi.com The D3 receptor, concentrated in the limbic areas of the brain, is a key target for therapeutic agents aimed at treating neurological and psychiatric disorders. nih.gov
A notable class of compounds, 1,2,4-triazolyl azabicyclo[3.1.0]hexanes, has been developed as potent and selective D3 receptor antagonists. nih.govnih.gov These derivatives exhibit very high in vitro affinity and selectivity for the D3 receptor over other dopamine receptor subtypes like D2. nih.govnih.gov For example, an oxazolyl derivative from this series not only showed high affinity and selectivity but also possessed favorable pharmacokinetic properties. nih.gov The development of these selective antagonists has been crucial for characterizing the role of the D3 receptor in preclinical models of various conditions, including drug addiction. acs.org
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies
Impact of Substitution Patterns on Biological Efficacy
Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of the this compound core. Research has shown that the type and position of substituents on the bicyclic framework significantly influence biological efficacy.
In the context of dopamine D3 receptor antagonists, extensive SAR studies on 1,2,4-triazolyl azabicyclo[3.1.0]hexanes have been conducted. nih.gov These studies involved modifying various parts of the molecule, including the amine terminus, to identify derivatives with optimal affinity, selectivity, and pharmacokinetic profiles. nih.gov This led to the development of a pharmacophoric model that helped in identifying alternative scaffolds that could fit the receptor binding site effectively. nih.gov For T-type calcium channel inhibitors designed for neuropathic pain, SAR studies revealed that introducing hydrophobic substituents at the 3N-position of the azabicyclo[3.1.0]hexane ring resulted in compounds with potent in vitro efficacy. nih.gov
Conformational Rigidity and Mimicry of Bioactive Conformations
One of the most valuable properties of the this compound scaffold is its conformational rigidity. vulcanchem.com This rigidity is imparted by the fused cyclopropane (B1198618) and pyrrolidine (B122466) ring system, which locks the molecule into a defined three-dimensional shape. This structural constraint is highly advantageous in drug design as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. vulcanchem.comnih.gov
The rigid framework enables the scaffold to act as a peptidomimetic, mimicking the specific conformations of peptide chains, such as the poly-L-proline type II helix. unife.it This ability to present functional groups in a precise spatial arrangement allows it to serve as a "privileged structure" in medicinal chemistry. unife.it The development of synthetic methods to produce conformationally restricted and highly substituted aza[3.1.0]bicycles allows for the systematic exploration of chemical space to more closely attain a receptor-preferred conformation, thereby enhancing biological activity. nih.gov This approach has been applied to create kinase inhibitors, where stereochemical rigidity enhances selectivity, and to design nucleoside analogues with increased potency. vulcanchem.comnih.gov
Emerging Trends and Future Research Directions for 6 Azabicyclo 3.1.0 Hexane
Green Chemistry and Sustainable Synthetic Routes for Azabicyclic Compounds
The principles of green chemistry are increasingly influencing the synthesis of complex molecules like 6-azabicyclo[3.1.0]hexane and other azabicyclic compounds. mdpi.comijnc.ir The focus is on developing more environmentally friendly and efficient synthetic methods that reduce waste, minimize energy consumption, and avoid hazardous reagents. ijnc.ir
Key strategies in the sustainable synthesis of azabicyclic compounds include:
Catalysis-Driven Transformations: The use of catalytic systems, particularly those that are metal-free or use earth-abundant metals, is a significant area of research. ijnc.iracs.org For instance, organocatalytic domino reactions have been shown to provide a sustainable and atom-economical route to complex bicyclic architectures. umich.edu Silver(I)-catalyzed oxidative cyclopropanation of 1,6-enynes offers a highly atom-economical method for creating functionalized 3-aza-bicyclo[3.1.0]hexane derivatives in a single step. acs.org
C-H Activation: Direct C-H activation is a powerful technique that avoids the need for pre-functionalized starting materials, thus increasing step and atom economy. acs.org This approach has been explored for the synthesis of azabicyclic structures, offering a more sustainable alternative to traditional cross-coupling reactions. acs.org
Biocatalysis: The use of enzymes in synthesis is gaining traction due to their high selectivity and mild reaction conditions. acs.org Biocatalytic transformations often use renewable and biodegradable catalysts, reducing the environmental impact of chemical processes. acs.org
Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation. mdpi.com A continuous UV-light photoflow approach has been successfully used for the synthesis of 6-allyl-6-azabicyclo[3.1.0]hex-3-en-2-ol. mdpi.com
Alternative Solvents: The replacement of hazardous solvents with greener alternatives is a core principle of sustainable chemistry. acs.org Solvents like 2-methyl-tetrahydrofuran (2-MeTHF) are being investigated as replacements for dichloromethane (B109758) (DCM) due to their lower environmental and health impacts. acs.org
Recent research has also focused on developing one-pot syntheses and telescoped reaction sequences to improve efficiency and reduce waste. For example, an enantioselective one-pot synthesis of 3-azabicyclo[3.1.0]hexanes has been established, and telescoped conditions have been developed for the synthesis of both exo- and endo-isomers of 3-azabicyclo[3.1.0]hexane-6-carboxylates without the need for purification by chromatography. doi.orgacs.org
Application of Machine Learning and AI in the Design and Discovery of New this compound Analogs
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery by accelerating the identification and design of new therapeutic agents. nih.govnih.gov These computational tools are being applied to the discovery of novel this compound analogs with desired biological activities.
Key applications of AI and ML in this area include:
Predictive Modeling: AI algorithms can be trained on large datasets of chemical compounds and their biological activities to predict the properties of new, untested molecules. nih.govhelixr.com This includes predicting protein structures, drug-target interactions, and pharmacokinetic properties, which can significantly reduce the time and cost of drug development. nih.gov
Generative Models: Deep learning models can generate novel molecular structures that are optimized for specific therapeutic targets. nih.gov These models can explore vast chemical spaces to identify new this compound analogs with potentially improved efficacy and safety profiles. nih.gov
Retrosynthetic Planning: AI can assist in planning the synthesis of complex molecules by deconstructing them into simpler, commercially available starting materials. nih.gov This helps chemists to devise more efficient and practical synthetic routes. nih.gov
Autonomous Synthesis: The integration of AI with robotic platforms is enabling the development of fully autonomous systems for chemical synthesis. nih.gov These systems can design, execute, and optimize chemical reactions with minimal human intervention. nih.gov
While the application of AI in the discovery of this compound analogs is still in its early stages, the potential for these technologies to accelerate the development of new drugs is immense. nih.gov
Exploration of Novel Biological Targets and Therapeutic Areas
The unique conformational constraints of the this compound scaffold make it an attractive framework for targeting a wide range of biological molecules. mdpi.comrsc.org Researchers are actively exploring new therapeutic applications for derivatives of this compound.
Some of the promising therapeutic areas include:
Neurological Disorders: Derivatives of this compound are being investigated for the treatment of various neurological conditions. chemimpex.com The rigid structure of the scaffold can lead to high affinity and selectivity for specific neurotransmitter receptors and transporters.
Antiviral and Antibacterial Agents: The this compound moiety is present in compounds with demonstrated antiviral and antibacterial properties. umich.edunih.gov For example, some derivatives have shown potent activity against human cytomegalovirus (HCMV). umich.edu
Anticancer Agents: Spiro-fused derivatives of 3-azabicyclo[3.1.0]hexane have been identified as potential antitumor agents. nih.govmdpi.com These compounds have been shown to inhibit the growth of various cancer cell lines and induce apoptosis. nih.govmdpi.com
Diabetes: Certain 2-azabicyclo[3.1.0]hexane-3-carbonitrile compounds act as dipeptidyl peptidase IV (DPP-4) inhibitors, which are used in the treatment of type II diabetes. google.com
Inflammatory Diseases: Substituted azabicyclic compounds have shown potential as inhibitors of type IV cyclic AMP phosphodiesterase and TNF, suggesting their use in treating inflammatory conditions. google.com
The exploration of new biological targets is often facilitated by the synthesis of diverse libraries of this compound analogs, which can then be screened for activity against a wide range of proteins and cellular pathways.
Development of Advanced Functional Materials Incorporating this compound Moieties
Beyond its applications in medicine, the this compound scaffold is being incorporated into advanced functional materials with unique properties. chemimpex.comcore.ac.uk The rigid and well-defined three-dimensional structure of this moiety can impart specific characteristics to polymers and other materials.
Potential applications in materials science include:
Polymers with Enhanced Properties: The incorporation of this compound units into polymer backbones can influence their thermal stability, mechanical strength, and optical properties. chemimpex.com
Organic Electronics: The unique electronic properties of some this compound derivatives make them candidates for use in organic electronic devices such as transistors and memory devices. researchgate.net
Heterogeneous Catalysis: Functional materials incorporating terpyridine-functionalized this compound moieties can act as recoverable catalysts in various chemical reactions. nih.gov
Sensors: The ability of the nitrogen atom in the azabicyclic ring to coordinate with metal ions can be exploited in the development of chemical sensors. nih.gov
The synthesis and characterization of these novel materials is an active area of research, with the goal of creating materials with tailored properties for specific applications. pnnl.gov
Collaborative Research Initiatives in Azabicyclo[3.1.0]hexane Chemistry and Biology
The complexity of modern scientific challenges necessitates a collaborative approach to research. drugtargetreview.com In the field of this compound chemistry and biology, collaborations between academic institutions, pharmaceutical companies, and contract research organizations (CROs) are becoming increasingly common. drugtargetreview.comresearchgate.net
These collaborations facilitate:
Access to Expertise and Resources: Partnerships allow researchers to access specialized knowledge, instrumentation, and compound libraries that may not be available within their own institutions. drugtargetreview.comethz.ch
Accelerated Drug Discovery: By sharing the risks and rewards of research, collaborations can expedite the drug discovery process from initial hit identification to preclinical development. drugtargetreview.com
Interdisciplinary Research: Bringing together experts from different fields, such as synthetic chemistry, biology, and computational science, can lead to innovative solutions and new research directions. ethz.chgrc.org
Open Innovation: Some companies are making their proprietary molecules, including those with azabicyclic scaffolds, available to the wider scientific community through open innovation platforms to stimulate new research. dundee.ac.uk
Conferences and symposia, such as the Heterocyclic Compounds Gordon Research Conference, play a crucial role in fostering these collaborations by providing a forum for scientists to share their latest findings and build professional networks. grc.org
Q & A
Basic: What are the established synthetic methodologies for 6-azabicyclo[3.1.0]hexane derivatives, and how can their efficiency be evaluated?
Answer:
Synthesis typically involves cyclopropanation or ring-closing strategies. For example, methyl 2-chloro-2-cyclopropylideneacetate has been used to synthesize 6-amino-3-azabicyclo[3.1.0]hexanes via nucleophilic substitution and ring closure (yield ~60–75%) . Efficiency is evaluated through:
- Yield optimization : Varying catalysts (e.g., Lewis acids) and reaction temperatures.
- Purity assessment : Chromatography (HPLC) and spectroscopic validation (NMR, IR) .
- Stereochemical control : Asymmetric synthesis methods, such as chiral auxiliaries or enantioselective catalysis, can resolve stereoisomers .
Basic: How is the molecular geometry of this compound characterized experimentally?
Answer:
Structural characterization employs:
- X-ray crystallography : Determines bond lengths, angles, and ring strain (e.g., bicyclo[3.1.0]hexane derivatives show bond angles of ~60° for the cyclopropane ring) .
- NMR spectroscopy : H and C NMR distinguish bridgehead protons and nitrogen environments (e.g., 3,6-diazabicyclo derivatives exhibit distinct splitting patterns) .
- Thermodynamic data : NIST-reported heat capacities () and enthalpies of formation () quantify strain energy (~25–30 kcal/mol for bicyclo[3.1.0] systems) .
Advanced: What computational strategies are employed to predict feasible synthetic routes for this compound derivatives?
Answer:
AI-driven tools (e.g., Reaxys, Pistachio) analyze reaction databases to propose routes:
- Retrosynthetic analysis : Identifies key intermediates (e.g., cyclopropane precursors) .
- Transition-state modeling : DFT calculations optimize activation barriers for ring-closing steps .
- Virtual screening : Evaluates substituent effects on reactivity (e.g., electron-withdrawing groups enhance cyclization rates) .
Advanced: How can factorial design be applied to optimize reaction conditions in the synthesis of this compound-based compounds?
Answer:
A 2 factorial design tests variables (e.g., temperature, solvent polarity, catalyst loading):
| Factor | Level 1 | Level 2 |
|---|---|---|
| Temp. | 25°C | 60°C |
| Catalyst (mol%) | 5% | 10% |
| Solvent | THF | DMF |
- Response surface methodology (RSM) identifies optimal conditions (e.g., 60°C, 10% catalyst in DMF maximizes yield) .
- Interaction plots resolve conflicting effects (e.g., high temperature may reduce enantioselectivity despite higher yield) .
Advanced: How should researchers address discrepancies in reported biological activities of this compound derivatives?
Answer:
- Dose-response validation : Replicate assays (e.g., antimicrobial tests) under standardized conditions (pH, cell lines) .
- Structural reanalysis : Verify stereochemistry via X-ray or NOESY NMR to rule out isomer contamination .
- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .
Basic: What safety protocols are critical when handling this compound derivatives?
Answer:
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315, H319 hazards) .
- Ventilation : Use fume hoods to avoid inhalation (H335 risk) .
- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How can researchers integrate theoretical and experimental approaches to study this compound reactivity?
Answer:
- Mechanistic modeling : Combine Marcus theory (electron transfer) with kinetic experiments to predict reaction pathways .
- Synchrotron studies : Time-resolved X-ray diffraction captures transient intermediates during ring-opening reactions .
- Machine learning : Train models on existing kinetic data to predict new reaction conditions .
Basic: What analytical techniques are used to assess the purity of this compound derivatives?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
